N-(4-溴苯基)-4-硝基苯磺酰胺

描述

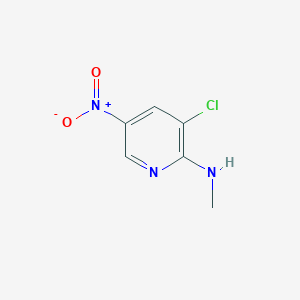

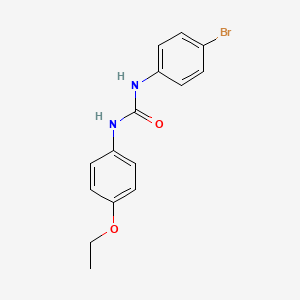

N-(4-bromophenyl)-4-nitrobenzenesulfonamide is a chemical compound that is part of a broader class of compounds known as sulfonamides. These compounds are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific compound also contains a nitro group (-NO2) and a bromine atom as substituents on the aromatic rings, which can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of N-(4-bromophenyl)-4-nitrobenzenesulfonamide derivatives can be achieved through a chemoselective aromatic substitution process. A practical method for the synthesis involves the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, which shows high functional group compatibility and employs relatively safe and inexpensive reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method provides a direct approach for preparing crucial intermediates for the synthesis of various heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and vibrational spectroscopic properties of nitrobenzenesulfonamides, including those with bromine substituents, can be studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as theoretical methods like density functional theory (DFT) . These studies help in understanding the effects of different substituents on the characteristic bands in the spectra and provide insights into the molecular conformation of these compounds.

Chemical Reactions Analysis

N-(4-bromophenyl)-4-nitrobenzenesulfonamide and its derivatives exhibit a range of chemical reactivities. For instance, the radical anions of related compounds such as 1-bromo-4-nitrobenzene show increased reactivity in ionic liquids compared to conventional solvents, which suggests that the ionic solvent can promote the reactivity of the radical anion, likely through stabilization of the charged products . Additionally, nitrobenzenesulfonamides can undergo smooth alkylation reactions to give N-alkylated sulfonamides in near quantitative yields, which can be deprotected to yield secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromophenyl)-4-nitrobenzenesulfonamide can be inferred from studies on similar compounds. For example, nitrobenzenesulfonamides are known to be versatile intermediates for the preparation of secondary amines and for the protection of amines . The presence of the nitro group can also influence the acidity of the sulfonamide hydrogen, potentially affecting the solubility and reactivity of the compound. The bromine atom can make the compound amenable to further substitution reactions due to its relative lability compared to other halogens.

科学研究应用

氧化滴定应用

N-(4-溴苯基)-4-硝基苯磺酰胺已被用作分析化学中有效的氧化滴定剂。Gowda 等人 (1983) 发现,钠 N-溴-对硝基苯磺酰胺是一种相关化合物,可用于直接滴定各种物质,如抗坏血酸和亚硫酸盐,提供了一种简单且快速的方法,且误差很小 (Gowda 等人,1983)。

有机合成应用

该化合物在有机合成中具有重要的应用。福山等人 (1995) 证明,与 N-(4-溴苯基)-4-硝基苯磺酰胺密切相关的 2-和 4-硝基苯磺酰胺可用于平滑烷基化伯胺,以接近定量产率生成 N-烷基磺酰胺。此过程是合成仲胺的重要步骤 (福山、周和张,1995)。

酶抑制研究

2020 年,Riaz 等人探索了一系列新的 N-取代-(4-溴苯基)-4-乙氧基苯磺酰胺的酶抑制潜力。他们发现这些化合物对乙酰胆碱酯酶 (AChE) 和 α-葡萄糖苷酶等酶表现出优异的潜力,这些酶对各种生化过程很重要 (Riaz,2020)。

计算化学和结构研究

Murthy 等人 (2018) 对类似于 N-(4-溴苯基)-4-硝基苯磺酰胺的化合物进行了详细的研究,重点关注其使用计算方法的结构和电子性质。这项研究有助于理解此类化合物的分子相互作用和稳定性 (Murthy 等人,2018)。

固相合成应用

Fülöpová 和 Soural (2015) 回顾了类似于 N-(4-溴苯基)-4-硝基苯磺酰胺的聚合物负载苯磺酰胺在固相合成中作为化学转化中的关键中间体的用途。该方法用于在化学研究中生产各种特权支架 (Fülöpová 和 Soural,2015)。

生物膜抑制和细胞毒性

Abbasi 等人 (2020) 合成了 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺的新衍生物,并评估了它们对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜抑制作用。他们观察到合适的抑制作用和轻微的细胞毒性,表明潜在的生物医学应用 (Abbasi 等人,2020)。

安全和危害

“N-(4-bromophenyl)acetamide”, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

For example, transaminases (TAs) are one of the most promising biocatalysts in organic synthesis for the preparation of chiral amino compounds .

Pharmacokinetics

The compound can be analyzed by reverse phase (rp) hplc method with simple conditions .

Result of Action

Compounds with similar structures have shown promising antimicrobial activity and were found to be active against breast cancer cell lines .

Action Environment

It is known that the properties of similar compounds can be tailored for application under specific conditions .

属性

IUPAC Name |

N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTZBJZKJMXSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360033 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16937-01-2 | |

| Record name | N-(4-bromophenyl)-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-N,N-diethylpropane-1,3-diamine](/img/structure/B3023209.png)

![N-[(1-butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B3023211.png)

![N-(sec-butyl)-N-[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B3023213.png)

![N-cyclohexyl-6-[(trifluoromethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3023218.png)

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)